molecular formula C22H22F3N B2761394 (R)-N-(1-(naphthalen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propan-1-amine CAS No. 2074615-22-6

(R)-N-(1-(naphthalen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propan-1-amine

Cat. No. B2761394
CAS RN: 2074615-22-6
M. Wt: 357.42
InChI Key: ILSUSBULBRBBLD-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-N-(1-(naphthalen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propan-1-amine, commonly known as R-NAP, is a small molecule that is used for a variety of scientific research applications. R-NAP has been studied for its potential uses in medicinal chemistry, drug design, and biochemistry. It has also been studied for its potential use as a potential therapeutic agent.

Scientific Research Applications

Organic Synthesis and Coordination Chemistry

  • Synthesis and Structural Analysis : This compound's derivatives have been synthesized and analyzed for their structural properties. For instance, research on the synthesis of related compounds explores the molecular conformation and hydrogen bonding, contributing to the understanding of their chemical behavior and potential applications in creating more complex molecules (Jie Xiao, Hong Zhao, 2010).

  • Coordination Behavior with Metal Ions : Studies have also focused on the coordination chemistry of similar compounds, revealing their ability to form complexes with metal ions like Cu2+ and Zn2+, which is significant for applications in catalysis and material science (M. Clares et al., 2004).

Polymer Science and Material Chemistry

  • Development of Porous Organic Frameworks : Research has led to the synthesis of porous aromatic frameworks using naphthalene diimide derivatives, showing impressive thermal and structural stability. These materials exhibit selective adsorption properties, crucial for gas separation technologies in the petrochemical industry (Lingchang Jiang et al., 2018).

  • Flame-Retardant Materials : The synthesis of flame-retardant curing agents using naphthalene derivatives for epoxy resins highlights another application. These agents enhance the thermal properties and flame retardancy of polymer matrices, important for developing safer and more durable materials (S. Agrawal, A. Narula, 2014).

Analytical Chemistry and Photophysics

  • Capillary Electrophoresis and Fluorescence Studies : The compound's framework has been utilized in capillary electrophoresis for the separation of amino acids and amines, demonstrating its role in enhancing analytical methodologies (Chuan-Kuo Chen et al., 2009). Furthermore, the study of dendrimers functionalized with naphthyl units reveals insights into ground and excited-state interactions, relevant for the development of advanced photophysical and photochemical materials (F. Pina et al., 2004).

properties

IUPAC Name

N-[(1R)-1-naphthalen-2-ylethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F3N/c1-16(19-12-11-18-8-2-3-9-20(18)15-19)26-13-5-7-17-6-4-10-21(14-17)22(23,24)25/h2-4,6,8-12,14-16,26H,5,7,13H2,1H3/t16-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILSUSBULBRBBLD-MRXNPFEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=CC=CC=C2C=C1)NCCCC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC2=CC=CC=C2C=C1)NCCCC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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